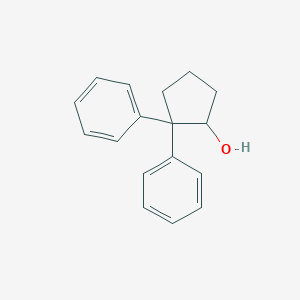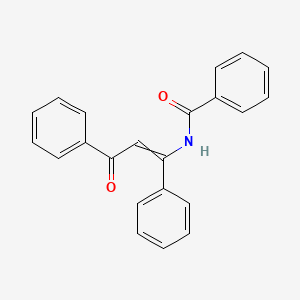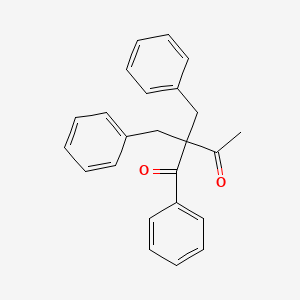![molecular formula C24H48O7 B14269990 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 138343-33-6](/img/structure/B14269990.png)
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties It consists of a hexaoxacyclooctadecane ring with an undecyloxy methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an appropriate alkylating agent, such as undecyloxy methyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets. The undecyloxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The hexaoxacyclooctadecane ring can form stable complexes with metal ions or other molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Undecyloxy)ethanol: A similar compound with an undecyloxy group attached to an ethanol molecule.
1,4,7,10,13,16-Hexaoxacyclooctadecane: The parent compound without the undecyloxy methyl group.
Uniqueness
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the combination of the hexaoxacyclooctadecane ring and the undecyloxy methyl group. This unique structure imparts specific properties, such as enhanced hydrophobicity and the ability to form stable complexes, making it valuable for various applications.
Propiedades
Número CAS |
138343-33-6 |
|---|---|
Fórmula molecular |
C24H48O7 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2-(undecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-29-22-24-23-30-19-18-27-15-14-25-12-13-26-16-17-28-20-21-31-24/h24H,2-23H2,1H3 |
Clave InChI |
KZGWRXGRPUWQKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


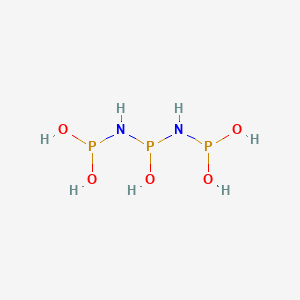
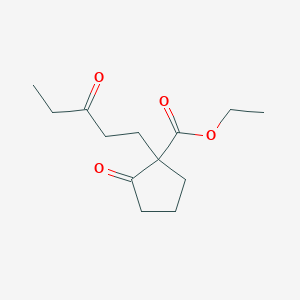
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
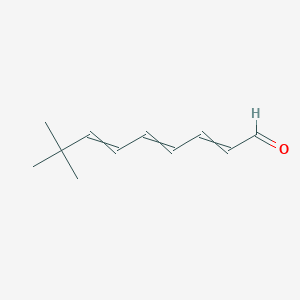
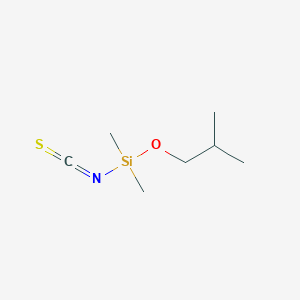

![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
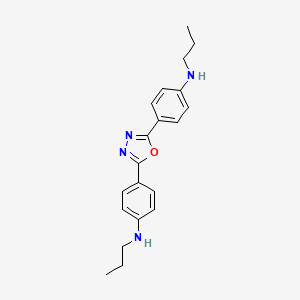
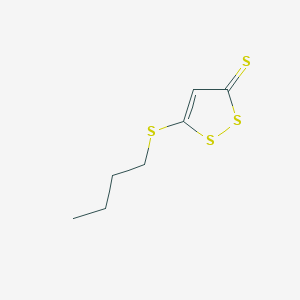
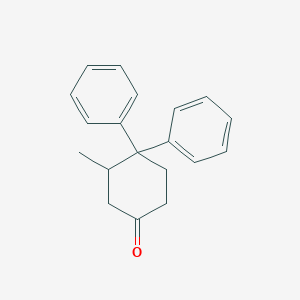
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
